molecular formula C11H23NO B3138787 N-(6-hydroxyhexyl)piperidine CAS No. 4711-14-2

N-(6-hydroxyhexyl)piperidine

Cat. No. B3138787
CAS RN: 4711-14-2
M. Wt: 185.31 g/mol
InChI Key: FWZJLZKQMRVPLR-UHFFFAOYSA-N
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Description

“N-(6-hydroxyhexyl)piperidine” is a derivative of piperidine . Piperidine is an organic compound with the molecular formula (CH2)5NH. This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–). It is a colorless liquid with an odor described as objectionable, typical of amines . The “N-(6-hydroxyhexyl)piperidine” molecule contains a total of 36 bond(s). There are 13 non-H bond(s), 6 rotatable bond(s), 1 six-membered ring(s), 1 tertiary amine(s) (aliphatic), 1 hydroxyl group(s), and 1 primary alcohol(s) .


Molecular Structure Analysis

The molecular structure of “N-(6-hydroxyhexyl)piperidine” includes a six-membered piperidine ring with a 6-hydroxyhexyl group attached to the nitrogen atom . The molecule contains a total of 36 bonds, including 13 non-hydrogen bonds and 6 rotatable bonds .

Scientific Research Applications

1. Bioactive Conformation in Opioid Receptor Antagonists Research on a series of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, which includes compounds structurally similar to N-(6-hydroxyhexyl)piperidine, has been conducted to understand their role as opioid receptor antagonists. A study explored the bioactive conformation of these derivatives, leading to insights into their mu-opioid receptor affinity and antagonist or agonist activities (Le Bourdonnec et al., 2006).

2. DNA Cleavage Agents Another application of compounds similar to N-(6-hydroxyhexyl)piperidine is in DNA cleavage. Piperidine derivatives have been investigated for cleaving abasic DNA at or near neutral pH without causing non-specific damage, making them valuable for studying DNA damage and repair mechanisms (McHugh & Knowland, 1995).

3. Nitroxyl Radical Development Piperidine derivatives, including nitroxyl radicals, are recognized for their roles as antioxidants, contrast agents, and spin probes. A study aimed to develop various functional nitroxyl radicals with enhanced stability towards reductants like ascorbic acid, which could expand their applications in antioxidation and imaging (Kinoshita et al., 2009).

4. Glycosidase Inhibition Piperidine alkaloids, structurally related to N-(6-hydroxyhexyl)piperidine, are known for their resemblance to sugar molecules and have been used in research for cancer, AIDS, and other diseases. These compounds are often potent and specific glycosidase inhibitors, contributing to research in various therapeutic areas (Fellows & Nash, 1990).

5. Antitumor Herb Constituents Piperidine alkaloids derived from plants like Arisaema decipiens have been studied for their potential antitumor properties. These compounds, including N-(6-hydroxyhexyl)piperidine analogues, have shown inhibitory activity against certain cancer cell lines, highlighting their potential in cancer research (Zhao et al., 2010).

properties

IUPAC Name

6-piperidin-1-ylhexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h13H,1-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZJLZKQMRVPLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-hydroxyhexyl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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